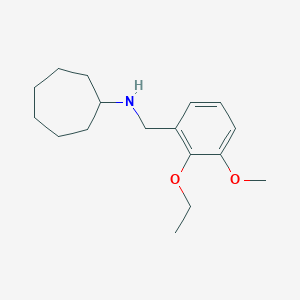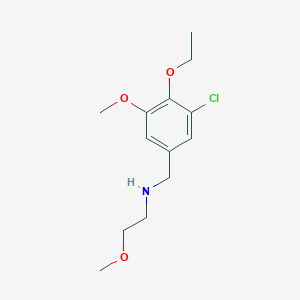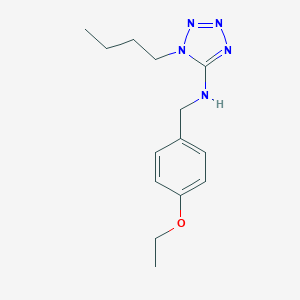
N-(3-ethoxybenzyl)-2-methoxyethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethoxybenzyl)-2-methoxyethanamine is an organic compound that belongs to the class of benzylamines This compound is characterized by the presence of an ethoxy group attached to the benzyl ring and a methoxy group attached to the ethanamine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxybenzyl)-2-methoxyethanamine can be achieved through several synthetic routes. One common method involves the reductive amination of 3-ethoxybenzaldehyde with 2-methoxyethylamine. The reaction typically employs a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures, to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation is often preferred due to its scalability and cost-effectiveness. The use of high-pressure reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
N-(3-ethoxybenzyl)-2-methoxyethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzylamines, alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-(3-ethoxybenzyl)-2-methoxyethanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of N-(3-ethoxybenzyl)-2-methoxyethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects fully.
類似化合物との比較
Similar Compounds
- N-(3-ethoxybenzyl)-2-(2-thienyl)acetamide
- N-(3-ethoxybenzyl)benzenesulfonamide
- N-(3-ethoxybenzyl)-3-(hexyloxy)aniline
Uniqueness
N-(3-ethoxybenzyl)-2-methoxyethanamine is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical and physical properties. These functional groups influence its reactivity, solubility, and potential biological activities, making it a valuable compound for various research applications.
特性
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-2-methoxyethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-15-12-6-4-5-11(9-12)10-13-7-8-14-2/h4-6,9,13H,3,7-8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOJIDBRNDVQJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-{[(3-Methyl-2-thienyl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B503679.png)
![N-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503680.png)
![1-(1,3-benzodioxol-5-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]methanamine](/img/structure/B503684.png)
![({[1,1'-BIPHENYL]-4-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B503685.png)
![N-(2-ethoxy-3-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503687.png)
![N-(3-ethoxy-4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503689.png)
![2-(2-bromo-6-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B503692.png)
![N-tert-butyl-2-{4-[(cyclopropylamino)methyl]phenoxy}acetamide](/img/structure/B503697.png)
![N-[(2,3-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine](/img/structure/B503698.png)




